molecular formula C10H9BrN2O B15330647 5-Bromo-8-methoxyquinolin-2-amine

5-Bromo-8-methoxyquinolin-2-amine

Cat. No.: B15330647
M. Wt: 253.09 g/mol
InChI Key: IQJCIVHWDTTYQS-UHFFFAOYSA-N
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Description

5-Bromo-8-methoxyquinolin-2-amine: is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-8-methoxyquinolin-2-amine typically involves the bromination of 8-methoxyquinoline followed by amination. One common method includes:

    Bromination: 8-Methoxyquinoline is treated with bromine in the presence of a suitable solvent like acetic acid to introduce the bromine atom at the 5-position.

    Amination: The brominated product is then reacted with ammonia or an amine source under appropriate conditions to introduce the amino group at the 2-position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Bromo-8-methoxyquinolin-2-amine can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: The compound can be reduced to form various hydrogenated derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles like sodium thiolate or sodium methoxide under basic conditions.

Major Products:

    Oxidation: Quinoline N-oxides.

    Reduction: Hydrogenated quinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Bromo-8-methoxyquinolin-2-amine is used as an intermediate in the synthesis of more complex quinoline derivatives. It serves as a building block for the development of new materials and catalysts.

Biology: In biological research, this compound is studied for its potential antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.

Medicine: The compound is explored for its therapeutic potential in treating various diseases. Its derivatives are investigated for their efficacy against bacterial infections, cancer, and inflammatory conditions.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical properties make it valuable in material science and nanotechnology.

Mechanism of Action

The mechanism of action of 5-Bromo-8-methoxyquinolin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it can interfere with cell division and induce apoptosis in cancer cells. The exact pathways and molecular targets depend on the specific application and derivative used.

Comparison with Similar Compounds

    8-Methoxyquinoline: Lacks the bromine atom, making it less reactive in certain chemical reactions.

    5-Bromoquinoline: Lacks the methoxy group, which affects its solubility and reactivity.

    2-Aminoquinoline: Lacks both the bromine and methoxy groups, resulting in different chemical properties and applications.

Uniqueness: 5-Bromo-8-methoxyquinolin-2-amine is unique due to the presence of both bromine and methoxy groups, which enhance its reactivity and potential applications. This combination allows for a wide range of chemical modifications and biological activities, making it a versatile compound in research and industry.

Properties

Molecular Formula

C10H9BrN2O

Molecular Weight

253.09 g/mol

IUPAC Name

5-bromo-8-methoxyquinolin-2-amine

InChI

InChI=1S/C10H9BrN2O/c1-14-8-4-3-7(11)6-2-5-9(12)13-10(6)8/h2-5H,1H3,(H2,12,13)

InChI Key

IQJCIVHWDTTYQS-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)Br)C=CC(=N2)N

Origin of Product

United States

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